Product packaging for 1-((p-Methoxyphenyl)sulfonyl)piperidine(Cat. No.:CAS No. 35088-89-2)

1-((p-Methoxyphenyl)sulfonyl)piperidine

Cat. No.: B086568
CAS No.: 35088-89-2
M. Wt: 255.34 g/mol
InChI Key: ZLBJQKXSLZFZSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-((p-Methoxyphenyl)sulfonyl)piperidine is a chemical compound of interest in organic chemistry and pharmaceutical research. It belongs to a class of compounds featuring a piperidine ring substituted with an arylsulfonyl group, which are common scaffolds in medicinal chemistry and can serve as key intermediates or building blocks in synthetic pathways . While specific pharmacological data for this exact isomer is not widely published in the available literature, structurally similar sulfonylpiperidine derivatives are frequently investigated for their potential biological activities and utility in drug discovery. Researchers may employ this compound as a versatile precursor or intermediate in the synthesis of more complex molecules. Its structure suggests potential for use in developing protease inhibitors, receptor antagonists, or other biologically active agents, though any specific application must be confirmed through dedicated research. This product is intended for research and laboratory use only by qualified professionals. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions and in accordance with all applicable local, state, and federal regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO3S B086568 1-((p-Methoxyphenyl)sulfonyl)piperidine CAS No. 35088-89-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-16-11-5-7-12(8-6-11)17(14,15)13-9-3-2-4-10-13/h5-8H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBJQKXSLZFZSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30289487
Record name 1-((p-Methoxyphenyl)sulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35088-89-2
Record name 1-[(4-Methoxyphenyl)sulfonyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35088-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 61575
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035088892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC61575
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61575
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-((p-Methoxyphenyl)sulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Reaction Mechanisms in Sulfonylpiperidine Synthesis

Detailed Mechanistic Pathways Governing Sulfonamide Bond Formation

The formation of the sulfonamide linkage in 1-((p-Methoxyphenyl)sulfonyl)piperidine proceeds through the reaction of p-methoxybenzenesulfonyl chloride with piperidine (B6355638). This reaction is a classic example of nucleophilic acyl substitution at a sulfur center. The generally accepted mechanism involves a two-step addition-elimination pathway, analogous to the SNAc mechanism for carboxylic acid derivatives.

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the piperidine molecule acting as a nucleophile. This nitrogen atom attacks the electrophilic sulfur atom of the p-methoxybenzenesulfonyl chloride. The sulfur atom is highly electrophilic due to the presence of two strongly electron-withdrawing oxygen atoms and a chlorine atom.

Formation of a Tetrahedral Intermediate: The nucleophilic attack leads to the formation of a transient, high-energy tetrahedral intermediate. allresearchjournal.com In this intermediate, the sulfur atom is bonded to the incoming piperidine nitrogen, the two oxygen atoms, the p-methoxyphenyl group, and the chlorine atom. The sulfur atom temporarily adopts a trigonal bipyramidal geometry.

Departure of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The chloride ion, being a good leaving group, is expelled from the intermediate. This step is often facilitated by the presence of a base.

Proton Transfer: The resulting product is a protonated sulfonamide. A base, which can be another molecule of piperidine or an added base like pyridine (B92270), deprotonates the nitrogen atom to yield the final, neutral this compound and a salt of the base (e.g., piperidinium (B107235) chloride or pyridinium (B92312) chloride). rsc.org

The role of the base is multifaceted. It can act as a scavenger for the hydrogen chloride (HCl) produced during the reaction, preventing the protonation of the starting piperidine and thus maintaining its nucleophilicity. cbijournal.com In some cases, the base can also act as a nucleophilic catalyst by first reacting with the sulfonyl chloride to form a more reactive intermediate.

The reaction kinetics are typically second order, being first order in both the sulfonyl chloride and the amine. allresearchjournal.com The rate of the reaction is influenced by the nature of the substituents on the aromatic ring of the sulfonyl chloride and the nucleophilicity of the amine.

Table 1: Key Steps in Sulfonamide Bond Formation

StepDescriptionIntermediate/Product
1Nucleophilic attack of piperidine on the sulfur atom of p-methoxybenzenesulfonyl chloride.Formation of a bond between nitrogen and sulfur.
2Formation of a transient tetrahedral intermediate.A species with a pentacoordinate sulfur atom.
3Elimination of the chloride ion (leaving group).Formation of the protonated sulfonamide.
4Deprotonation by a base.The final this compound.

Stereochemical Control and Regioselectivity in Piperidine Ring Construction

While this compound itself is an achiral molecule with an unsubstituted piperidine ring, the principles of stereochemical control and regioselectivity are paramount in the synthesis of more complex, substituted piperidine derivatives. The piperidine scaffold is a common motif in natural products and pharmaceuticals, and the precise spatial arrangement of substituents on the ring is often critical for biological activity. nih.govresearchgate.net Therefore, a discussion of the strategies to control stereochemistry and regiochemistry in the construction of the piperidine ring is essential for a comprehensive understanding of sulfonylpiperidine synthesis in a broader context.

The synthesis of substituted piperidines can be approached through various strategies, each with its own challenges and advantages in controlling the final stereochemical and regiochemical outcome.

Stereochemical Control:

Achieving a specific stereochemistry (i.e., the three-dimensional arrangement of atoms) in the piperidine ring often involves the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. researchgate.net Common strategies include:

Catalytic Hydrogenation of Pyridine Derivatives: The reduction of substituted pyridines is a widely used method for piperidine synthesis. nih.gov The use of chiral transition metal catalysts, such as those based on iridium or rhodium, can lead to the enantioselective or diastereoselective hydrogenation of the pyridine ring, affording chiral piperidines with high optical purity. nih.gov The choice of catalyst and reaction conditions can influence the facial selectivity of the hydrogen addition.

Cycloaddition Reactions: [4+2] cycloaddition reactions, such as the aza-Diels-Alder reaction, can be employed to construct the piperidine ring with a high degree of stereocontrol. nih.gov The use of chiral dienophiles or chiral Lewis acid catalysts can induce asymmetry in the cycloadduct, leading to the formation of specific stereoisomers.

Intramolecular Cyclization: The cyclization of acyclic precursors containing a nitrogen atom and a suitable electrophilic or nucleophilic center is another powerful strategy. nih.gov The stereochemistry of the newly formed stereocenters can be controlled by the existing stereocenters in the acyclic chain or by the use of stereoselective reagents.

Regioselectivity:

Regioselectivity refers to the control of the position of substituents on the piperidine ring. This is particularly important when constructing polysubstituted piperidines. Strategies to achieve regioselectivity include:

Dearomative Functionalization of Pyridines: This approach involves the direct addition of nucleophiles or electrophiles to the pyridine ring, breaking its aromaticity and introducing substituents at specific positions. researchgate.net The regioselectivity of the addition can be controlled by the electronic properties of the pyridine ring, the nature of the activating group on the nitrogen atom, and the reaction conditions.

Ring-Closing Metathesis (RCM): RCM of diene-containing amine precursors has emerged as a versatile tool for the synthesis of unsaturated piperidine derivatives. The position of the double bond in the final product is determined by the positions of the alkene moieties in the starting material.

Stepwise Functionalization: Building the piperidine ring with pre-installed functional groups at desired positions allows for precise regiochemical control. This can be achieved through multi-step synthetic sequences involving reactions such as Michael additions, Mannich reactions, and aldol (B89426) condensations. rsc.org

Table 2: Strategies for Stereochemical and Regioselective Piperidine Synthesis

StrategyKey PrincipleOutcome
Stereochemical Control
Catalytic Asymmetric HydrogenationUse of chiral catalysts to direct the addition of hydrogen to one face of a pyridine ring.Enantiomerically enriched piperidines.
Chiral Auxiliary-Mediated CyclizationA chiral auxiliary attached to the substrate directs the stereochemical course of the ring-forming reaction.Diastereomerically pure piperidines.
Regioselective Control
Directed C-H FunctionalizationA directing group on the piperidine precursor guides a catalyst to functionalize a specific C-H bond.Substitution at a predetermined position. researchgate.netnih.gov
Multi-component ReactionsCombining three or more reactants in a single step to form a polysubstituted piperidine ring.Control over substituent placement based on reactant structure.

Spectroscopic Characterization Techniques in Sulfonylpiperidine Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed ¹H and ¹³C NMR data for 1-((p-Methoxyphenyl)sulfonyl)piperidine, which would provide information on the chemical environment of the hydrogen and carbon atoms, respectively, is not available in the searched sources. Such data would be essential for assigning the specific protons and carbons in the p-methoxyphenyl and piperidine (B6355638) moieties.

Utilization of Infrared (IR) Spectroscopy in Functional Group Analysis

The characteristic infrared absorption frequencies for the functional groups present in this compound, such as the sulfonyl (SO₂), ether (C-O-C), and amine (C-N) groups, could not be found. An experimental IR spectrum would be necessary to identify these key vibrational modes.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Specific mass spectrometry data, including the molecular ion peak and the fragmentation pattern for this compound, is not present in the available literature. This information is critical for confirming the molecular weight and understanding the fragmentation pathways of the molecule under mass spectrometric conditions.

Advanced Computational Studies in Sulfonylpiperidine Research

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (e.g., electron density, molecular orbitals) of many-body systems. In drug discovery, DFT is applied to calculate various molecular properties and reactivity descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and chemical hardness and softness. These descriptors help in understanding a molecule's stability, reactivity, and the sites susceptible to electrophilic or nucleophilic attack.

A comprehensive search of scientific databases and literature did not yield specific studies that have applied DFT calculations to analyze the electronic structure and reactivity of 1-((p-Methoxyphenyl)sulfonyl)piperidine.

Molecular Dynamics (MD) Simulations for Conformational Analysis and System Behavior

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. nih.gov By simulating the interactions within a molecule and with its surrounding environment (like a solvent), MD can reveal its dynamic behavior, stable conformations, and flexibility. nih.govmdpi.com This information is crucial for understanding how a molecule might adapt its shape to bind to a biological target. Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov

There are no specific published Molecular Dynamics simulation studies detailing the conformational analysis or system behavior of this compound.

Molecular Docking Investigations into Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). researchgate.net It is widely used to screen virtual libraries of compounds and to propose the binding mode of a ligand in the active site of a target, playing a significant role in structure-based drug design. nih.gov

Exploration of Enzyme Active Site Interactions

Docking studies are frequently employed to understand how potential inhibitors interact with the amino acid residues within the active site of an enzyme. These studies can predict binding affinity (often expressed as a docking score or binding energy) and visualize key interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking that stabilize the ligand-enzyme complex.

Specific molecular docking studies detailing the interaction of this compound with specific enzyme active sites have not been identified in the reviewed scientific literature.

Prediction of Receptor Binding Profiles

Similarly, molecular docking is used to predict how a ligand binds to various receptors, such as G protein-coupled receptors (GPCRs). uniba.it This helps in understanding the structural basis of a compound's pharmacological activity and can guide the design of molecules with improved affinity and selectivity for a desired receptor subtype. uniba.itnih.gov

A search of the scientific literature did not uncover any studies that predict the receptor binding profile of this compound using molecular docking simulations.

Computational Target Prediction Methodologies

Computational target prediction, also known as in silico target fishing, uses a compound's chemical structure to predict its potential biological targets. researchgate.net These methods work by comparing the query molecule to databases of known ligands with experimentally validated activities, using principles of chemical similarity or machine learning models. This approach can help identify potential mechanisms of action for new compounds or predict off-target effects. researchgate.net

While computational tools for target prediction are widely available, specific studies applying these methodologies to this compound have not been reported in the scientific literature.

Investigation of Biological Activity Spectrum Preclinical Research

Broad Pharmacological Relevance of Sulfonamide and Piperidine (B6355638) Molecular Scaffolds

The sulfonamide group (-SO₂NH₂) and the piperidine ring are considered "privileged scaffolds" in medicinal chemistry due to their presence in numerous approved drugs and biologically active molecules. Their combination in a single molecule, as seen in 1-((p-Methoxyphenyl)sulfonyl)piperidine, creates a compelling candidate for various pharmacological screenings.

The sulfonamide functional group is a cornerstone of chemotherapy, dating back to the discovery of prontosil. This scaffold is known to be a versatile pharmacophore, contributing to a wide range of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. The piperidine ring, a ubiquitous nitrogen-containing heterocycle, is one of the most prevalent structural motifs in FDA-approved drugs. Its conformational flexibility and ability to interact with various biological targets make it a key component in the design of drugs for a multitude of diseases.

The sulfonamide moiety is famously associated with antibacterial activity through the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. This mechanism leads to a bacteriostatic effect. Modern research continues to explore novel sulfonamide derivatives for their potential to overcome antibiotic resistance.

The piperidine scaffold is also found in numerous compounds with antimicrobial properties. The combination of these two pharmacophores in derivatives has been a strategy for developing new antibacterial agents. For instance, studies on various N-sulfonylated piperidine derivatives have demonstrated significant antimicrobial activities against both Gram-positive and Gram-negative bacteria. While specific antimicrobial screening data for this compound is not extensively detailed in the available literature, the presence of these two key scaffolds suggests its potential as a candidate for such investigations.

The following table presents examples of antimicrobial activity for related sulfonamide and piperidine derivatives, illustrating the potential of this structural class. Note that these are not direct results for this compound.

Compound ClassOrganismActivity Metric (e.g., MIC)Reference
Sulfonamide derivativesXanthomonas oryzae pv. oryzae (Xoo)EC₅₀ values superior to commercial agents
Sulfonamide derivativesXanthomonas axonopodis pv. citri (Xac)EC₅₀ values superior to commercial agents
Piperidine derivativesStaphylococcus aureusModerate to excellent activity
Piperidine derivativesEscherichia coliModerate to excellent activity
1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivativesXanthomonas axonopodis pv. vesicatoriaSignificant potent antimicrobial activities
1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivativesRalstonia solanacearumSignificant potent antimicrobial activities

Both sulfonamide and piperidine moieties are present in various antiviral agents. Sulfonamides have been investigated for their ability to inhibit viral enzymes, and some have shown activity against viruses such as HIV and hepatitis C virus (HCV). The piperidine ring is a structural component of several antiviral drugs, contributing to their binding affinity and pharmacokinetic properties. For instance, certain 1,4,4-trisubstituted piperidines have been identified as inhibitors of coronavirus replication by targeting the main protease (Mpro). Given these precedents, this compound could be a subject of interest in antiviral research programs.

The sulfonamide scaffold is a key feature in a number of anticancer drugs. These compounds can exert their effects through various mechanisms, including the inhibition of carbonic anhydrase, disruption of microtubule assembly, and induction of oxidative stress. Aromatic sulfonamides containing a piperidine moiety have been synthesized and shown to induce cytotoxic effects in various cancer cell lines, including leukemia, melanoma, and breast cancer.

The piperidine ring is also a common feature in anticancer agents. Derivatives of piperidine have been shown to induce apoptosis and inhibit cell proliferation in numerous cancer cell lines. The combination of these two scaffolds in this compound provides a strong rationale for its evaluation as a potential anticancer agent.

The table below shows examples of cytotoxic activity for related sulfonamide and piperidine compounds against various cancer cell lines. This data is illustrative of the potential of the chemical class.

Compound ClassCell LineActivity Metric (e.g., EC₅₀, IC₅₀)Reference
Aromatic sulfonamides with condensed piperidineK562 (leukemia)EC₅₀ < 10 µM for several compounds
Aromatic sulfonamides with condensed piperidineHT168 (melanoma)Induced oxidative stress
Piperidine derivativesVarious cancer cell linesInhibition of proliferation
3-[(4-methoxyphenyl)amino]propanehydrazide derivativesU-87 (glioblastoma)High cytotoxicity for some derivatives
3-[(4-methoxyphenyl)amino]propanehydrazide derivativesMDA-MB-231 (breast cancer)Moderate cytotoxicity for some derivatives

Compounds containing sulfonamide and piperidine scaffolds have been widely explored for their analgesic and anti-inflammatory properties. Some sulfonamides are known to act as selective COX-2 inhibitors, a key target in anti-inflammatory drug design. Piperazine (B1678402), a related heterocyclic amine, and its derivatives have demonstrated significant anti-nociceptive and anti-inflammatory effects in preclinical models. These effects are often mediated through central mechanisms and interactions with various receptor pathways. The structural elements of this compound are consistent with those of molecules investigated for these properties.

The sulfonamide group is a well-established zinc-binding group, making it a privileged scaffold for the design of metalloenzyme inhibitors. A primary example is its role in carbonic anhydrase inhibitors. Various sulfonamide derivatives have been developed to target different isoforms of carbonic anhydrase, which are implicated in diseases like glaucoma and cancer.

The versatility of the sulfonamide and piperidine scaffolds extends to a wide range of other pharmacological activities. Piperidine derivatives have been investigated for their potential in treating Alzheimer's disease, with some compounds acting as cholinesterase inhibitors. The piperidine moiety is also a core component of various antipsychotic and cardiovascular drugs.

Sulfonamides have been explored for diuretic, hypoglycemic, and anti-malarial activities. The combination of these two scaffolds, therefore, opens up a broad field for potential therapeutic applications of this compound, warranting further investigation into these diverse pharmacological areas.

In Vitro Screening and Evaluation Methodologies for Biological Activities

The general approach to determining the in vitro biological activity of a novel compound such as this compound would involve a battery of standardized assays. These screenings are designed to identify any interactions of the compound with specific biological targets, such as enzymes or receptors, and to evaluate its effects on cellular processes in a controlled laboratory setting.

General Methodologies for Similar Compounds:

For analogous compounds, researchers typically employ a range of in vitro methodologies to elucidate potential therapeutic applications. These can include, but are not limited to:

Enzyme Inhibition Assays: To assess the compound's ability to inhibit the activity of specific enzymes. For example, arylsulfonamide derivatives are often screened against kinases, proteases, or carbonic anhydrases.

Receptor Binding Assays: To determine if the compound binds to and modulates the activity of specific cellular receptors.

Antiproliferative Assays: To evaluate the compound's potential as an anticancer agent by measuring its effect on the growth and viability of various cancer cell lines.

Antimicrobial Assays: To test the compound's efficacy against a panel of pathogenic bacteria and fungi by determining its minimum inhibitory concentration (MIC).

A closely related analog, 1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine, has been identified as a selective and competitive antagonist of melanopsin (OPN4), a photopigment involved in the regulation of circadian rhythms. This finding for a structurally similar molecule suggests a potential area of investigation for this compound. However, without direct experimental data, any potential biological activity remains speculative.

Research Findings:

A thorough search of scientific databases and literature reveals a lack of specific in vitro screening data or detailed research findings for "this compound." Consequently, no data tables detailing its biological activities can be presented at this time. The existing research focuses on broader categories of piperidine derivatives and their potential applications in areas such as cancer and infectious diseases, but does not provide specific results for the compound .

Further preclinical research, involving systematic in vitro screening, is necessary to determine the biological activity spectrum and potential therapeutic value of this compound.

Structure Activity Relationship Sar Studies of Sulfonylpiperidines

Influence of Substitutions on the Piperidine (B6355638) Ring on Biological Activity

Modifications to the piperidine ring are a critical determinant of the biological activity of sulfonylpiperidine derivatives. The size, position, and nature of substituents can significantly alter the potency and efficacy of these compounds.

Research into piperidine-substituted sulfonamides has identified them as potential anticancer agents. Studies have shown that the presence and location of substituents on the piperidine ring are crucial for their antitumor properties. For instance, the introduction of a methyl group at either the 3- or 4-position of the piperidine ring was found to be associated with the highest anticancer activity within a series of tested compounds. ajchem-a.com In contrast, an analogue where the piperidine ring was further from the sulfonamide group and lacked any methyl substitution showed lower antitumor properties. ajchem-a.com

Further evidence for the importance of substitution patterns comes from studies on related N-sulfonylpiperazine analogues, which are structurally similar to sulfonylpiperidines. In one study, the introduction of a single methyl group at the 3-position of the piperazine (B1678402) ring led to a profound loss of both biochemical and whole-cell activity against Mycobacterium tuberculosis. nih.gov While this finding is in a related heterocyclic system, it underscores the sensitivity of the biological activity to even minor substitutions on the saturated nitrogen-containing ring. These findings collectively suggest that the piperidine ring is not merely a scaffold but an active participant in the molecular interactions that dictate the biological profile, with specific substitution patterns being key to enhancing desired activities like anticancer effects.

Impact of Modifications to the Sulfonyl Moiety on Activity Profiles

The sulfonamide linkage (-SO₂-N<) is a cornerstone of the sulfonylpiperidine scaffold, and modifications to this moiety significantly influence the compounds' physicochemical properties and biological activities.

The introduction of a sulfonyl group can alter a molecule's hydrophobicity, which in turn affects its solubility, cell permeability, and bioavailability. For example, in a series of benzothiazinone inhibitors, the addition of a sulfonyl group was shown to decrease the calculated logP (clogP) coefficient, implying a reduction in hydrophobicity. nih.gov This modification can potentially increase solubility under physiological conditions. nih.gov The impact of the sulfonyl group on biological activity can, however, be dependent on other substituents in the molecule. Research has indicated that the presence of the sulfonyl group positively affects activity when adjacent radicals are small (e.g., methyl or ethyl), but it negatively influences activity when the substituent is long and hydrophobic. nih.gov

Furthermore, substitutions directly on the sulfonamide nitrogen can modulate activity. In a study of sulfonamides bearing a piperidine nucleus, N-ethyl substitution on the sulfonamide nitrogen was found to retard the inhibitory potential against acetylcholinesterase and butyrylcholinesterase, suggesting that an unsubstituted sulfonamide NH may be preferable for activity against these targets. researchgate.net In other contexts, replacing a different type of linker, such as a methylene (B1212753) group, with a sulfonamide has been successfully achieved while retaining the compound's binding conformation, demonstrating the utility of the sulfonyl moiety as a structural component in inhibitor design. nih.gov

Table 1: Effect of Sulfonyl Moiety Modifications on Biological Activity

Compound SeriesModificationObserved EffectBiological Target/ActivityReference
sPBTZ derivativesIntroduction of a sulfonyl groupDecreased logP (hydrophobicity)Antitubercular activity nih.gov
4-(piperidin-1-yl)aniline SulfonamidesN-ethyl substitution on sulfonamideReduced inhibitory potentialCholinesterase inhibition researchgate.net
Thymidylate Kinase InhibitorsReplacement of methylene linker with sulfonamideRetention of binding conformationGram-positive thymidylate kinase (TMK) inhibition nih.gov

Role of the p-Methoxyphenyl Group and Analogous Aromatic Substituents in Activity Modulation

The aromatic group attached to the sulfonyl moiety, such as the p-methoxyphenyl group in 1-((p-Methoxyphenyl)sulfonyl)piperidine, plays a pivotal role in modulating biological activity through electronic effects and direct interactions with target proteins.

The p-methoxyphenyl group itself can be crucial for binding to a biological target. Docking studies on other classes of bioactive molecules have shown that a p-methoxyphenyl wing can become embedded between essential amino acid residues in an enzyme's binding site. researchgate.net The methoxy (B1213986) group, in particular, may form critical hydrogen bonds with the target protein, anchoring the inhibitor and contributing to its potency. researchgate.net

The substitution pattern on the aromatic ring significantly influences the activity profile. In studies of sulfonylpiperazine analogs, moving a fluorine substituent from the para- to the ortho-position of the phenylsulfonyl moiety had a significant effect on selectivity for different neuronal nicotinic receptor subtypes. nih.gov This highlights that the placement of substituents on the aromatic ring can fine-tune the compound's interaction with its target.

Further detailed structure-activity relationship studies on benzenesulfonamides targeting human carbonic anhydrase (hCA) isoforms provide specific examples of how methoxy substitutions modulate activity. The replacement of a chlorine atom with a methoxy group, as well as the position of the methoxy group, had distinct effects on inhibitory activity and selectivity.

A 4-methoxy group (analogous to the substitution in this compound) improved activity and selectivity against tumor-associated isoforms hCA IX and hCA XII compared to cytosolic isoforms hCA I and hCA II. nih.gov

Shifting the methoxy group to the 3-position retained the high activity against hCA IX and XII but increased the activity against hCA II by about two-fold, thus altering the selectivity profile. nih.gov

The introduction of a second methoxy group (e.g., a dimethoxy derivative) led to a further increase in hCA II activity and a reduction in selectivity for the cancer-related isoforms. nih.gov

These findings demonstrate that the p-methoxyphenyl group and its analogs are key modulators of biological activity, with the position and number of substituents like the methoxy group allowing for precise control over potency and selectivity.

Table 2: Impact of Methoxy Group Position on Carbonic Anhydrase Inhibition

Aromatic SubstituentEffect on hCA IX/XII ActivityEffect on hCA II ActivitySelectivity ProfileReference
4-Methoxy (p-methoxy)Improved activity and selectivityLower activitySelective for hCA IX/XII over hCA I/II nih.gov
3-Methoxy (m-methoxy)Retained high activity~2-fold increaseMaintained IX/XII activity, increased II activity nih.gov
Dimethoxy-Further increaseReduced selectivity for hCA IX/XII nih.gov

Stereochemical and Positional Isomerism Effects on Biological Efficacy

The three-dimensional arrangement of atoms (stereochemistry) and the position of substituents (positional isomerism) are fundamental factors that can dramatically alter the biological efficacy of sulfonylpiperidine compounds. solubilityofthings.commdpi.com Different isomers can exhibit vastly different potencies, selectivities, and even modes of action.

Stereochemical Effects: The chirality and conformational preferences of the piperidine ring and its substituents can dictate how a molecule interacts with its biological target. Studies on 4-arylpiperidine derivatives as opioid ligands have shown that stereochemistry is a critical determinant of whether a compound acts as an agonist or an antagonist. Potent agonists were found to prefer an axial orientation of the 4-aryl group in the chair conformation of the piperidine ring when protonated. nih.gov Conversely, antagonist properties were observed in compounds that favored an equatorial orientation of the 4-aryl group. nih.gov

In another example, the transporter inhibitory activity of 3,4-disubstituted piperidines was found to be highly dependent on both cis/trans isomerism and the specific enantiomer. These studies revealed that different stereoisomers possessed distinct selectivity profiles for dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters. nih.gov For example, (-)-cis analogues showed selectivity for dopamine and norepinephrine transporters, whereas (-)-trans and (+)-cis isomers were selective for the serotonin transporter. nih.gov

Table 3: Influence of Stereoisomerism on Monoamine Transporter Selectivity

IsomerTransporter Selectivity ProfileReference
(+)-transDopamine Transporter / Norepinephrine Transporter (DAT/NET) nih.gov
(-)-cisDopamine Transporter / Norepinephrine Transporter (DAT/NET) nih.gov
(-)-transSerotonin Transporter (SERT) or SERT/NET nih.gov
(+)-cisSerotonin Transporter (SERT) or SERT/NET nih.gov

Positional Isomerism Effects: The location of a substituent on the aromatic ring of the sulfonyl moiety can also have a profound impact on biological efficacy. As noted previously, moving a fluorine substituent on the benzenesulfonyl ring from the para- to the ortho-position significantly altered the relative selectivity of sulfonylpiperazine analogs for different nicotinic acetylcholine (B1216132) receptor subtypes. nih.gov This demonstrates that even for the same substituent, its position relative to the sulfonyl group can drastically change the molecule's pharmacological profile, likely by altering how the molecule fits into its binding pocket and interacts with specific amino acid residues. nih.govnih.gov

Future Research Directions and Unaddressed Research Gaps in Sulfonylpiperidine Chemistry

Rational Design and Synthesis of Novel Sulfonylpiperidine Scaffolds and Derivatives

A primary future direction lies in the rational design and synthesis of new sulfonylpiperidine analogues to expand the available chemical space and improve pharmacological properties. The piperidine (B6355638) moiety is a crucial building block in numerous drugs and natural alkaloids, and its combination with a sulfonyl group offers a versatile scaffold for modification. chemspider.com Researchers have successfully synthesized various piperidine derivatives, demonstrating the tractability of this core structure for creating diverse chemical libraries. chemspider.comresearchgate.net

The process of rational drug design, starting from a known scaffold like 1-((p-Methoxyphenyl)sulfonyl)piperidine, allows for targeted modifications to enhance bioactivity. scispace.com This can involve altering substituents on both the phenyl and piperidine rings to probe structure-activity relationships (SAR). Molecular modeling studies can guide this process by identifying key interaction points with biological targets. For instance, after identifying an initial lead compound, modeling can be used to design novel series of inhibitors with improved potency by optimizing how fragments of the molecule fit into binding pockets. caymanchem.com The synthesis of hybrid molecules that combine the sulfonylpiperidine core with other pharmacologically active motifs is another promising avenue. nih.gov

Future work should focus on creating derivatives with enhanced specificity and potency. The design of novel bioactive molecules is a challenging but critical task in the discovery of new drugs. uni-leipzig.de By systematically exploring modifications to the this compound structure, new compounds with tailored therapeutic profiles can be developed.

Development of Greener and More Efficient Synthetic Methodologies

A significant research gap and opportunity in the synthesis of this compound and its derivatives is the development of more sustainable and efficient chemical processes. The pharmaceutical industry traditionally generates substantial waste, often 25 to 100 times the mass of the final product, highlighting the need for greener alternatives. humanjournals.com Green chemistry principles aim to reduce pollution and the consumption of non-renewable resources by designing environmentally benign reactions and processes. researchgate.netmdpi.com

Future research should prioritize methodologies that improve efficiency and reduce environmental impact. humanjournals.com This includes the use of safer, renewable, or recyclable solvents, minimizing the use of hazardous reagents, and developing catalytic reactions that reduce energy consumption and waste. mdpi.com For example, recent innovations in piperidine synthesis have focused on combining biocatalytic oxidation with radical cross-coupling, offering a streamlined and more cost-effective approach that avoids costly precious metals like palladium. nih.gov Other green techniques applicable to sulfonylpiperidine synthesis include microwave-assisted reactions, which can dramatically shorten reaction times from hours to minutes, and the use of biocatalysis, where enzymes perform specific chemical transformations with high efficiency and selectivity under mild conditions. researchgate.net Adopting such methodologies will be crucial for the cost-effective and environmentally responsible production of sulfonylpiperidine-based active pharmaceutical ingredients (APIs). nih.gov

Deeper Elucidation of Mechanistic Underpinnings of Biological Action

While various biological activities have been reported for sulfonylpiperidine and related aryl sulfonamide compounds, a significant gap remains in understanding their precise mechanisms of action at the molecular level. Aryl sulfonamides are known to exhibit a wide range of therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities. researchgate.netcaymanchem.com However, for a specific compound like this compound, the exact biological targets and pathways it modulates are often not fully characterized.

One promising area of investigation comes from studies on other sulfonylpiperidines, which have been identified as potent antibacterial inhibitors of thymidylate kinase (TMK) in Gram-positive bacteria. nih.gov TMK is a crucial enzyme for bacterial DNA synthesis, making it an attractive target for new antibiotics. nih.gov Structural studies have shown that these inhibitors can form key hydrogen bonds with amino acid residues like Arginine 48 (Arg48) in the active site of Staphylococcus aureus TMK. nih.gov This provides a potential mechanistic hypothesis for the antibacterial action of compounds within this class.

Other related aryl sulfonamides have been found to act as potent inhibitors of voltage-gated sodium channels like NaV1.5 and NaV1.7, suggesting a role in treating cardiac arrhythmias or pain. humanjournals.comresearchgate.net Furthermore, some sulfonamide derivatives exhibit antifungal and herbicidal properties. sigmaaldrich.com Future research must focus on identifying the specific protein targets of this compound and elucidating how it exerts its biological effects. This deeper mechanistic insight is essential for optimizing its therapeutic potential and identifying new clinical applications.

Integrated Computational and Experimental Approaches for Compound Optimization

The convergence of computational and experimental methods offers a powerful strategy for accelerating the optimization of sulfonylpiperidine derivatives. This synergistic approach allows for a more rational and efficient workflow, from initial lead identification to preclinical validation. Computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can predict how modifications to the this compound scaffold will affect its binding affinity and pharmacokinetic properties.

These in silico predictions help prioritize which novel compounds to synthesize, significantly reducing the time and resources spent on trial-and-error laboratory work. The synthesized compounds are then subjected to experimental validation through biological assays. nih.govsigmaaldrich.com The data from these experiments, including structural information from X-ray crystallography or NMR spectroscopy, can then be used to refine the computational models, creating an iterative cycle of design, synthesis, and testing that rapidly leads to optimized compounds. sigmaaldrich.com

This integrated approach has proven successful in engineering peptides and other therapeutic agents with enhanced properties. nih.gov By applying these hybrid computational-experimental workflows to the this compound scaffold, researchers can more efficiently develop derivatives with improved potency, selectivity, and drug-like characteristics, bridging the gap between initial discovery and clinical application. researchgate.net

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal ConditionPurity/Yield
Molar Ratio1:1.2 (piperidine:sulfonyl)98% yield
BaseTriethylamine95% purity
SolventDichloromethane-
CrystallizationEthanol/water (70:30)99% purity

Advanced Question: What computational strategies are effective for predicting the biological activity and pharmacokinetics of this compound derivatives?

Methodological Answer:
A hybrid QSAR-ADMET approach is recommended:

QSAR Modeling :

  • Dataset Preparation : Curate a dataset of 43 phenyl piperidine derivatives with experimental pIC50 values (e.g., SERT inhibition). Convert IC50 to pIC50 (-log IC50) for normal distribution .
  • Descriptor Selection : Use topological (e.g., molecular connectivity indices) and electronic (e.g., HOMO/LUMO) descriptors.
  • Validation : Apply leave-one-out cross-validation; aim for R² > 0.8 and Q² > 0.6 .

ADMET Prediction :

  • Software : ADMET Predictor™ or SwissADME to assess permeability (e.g., Caco-2 Papp), metabolic stability (CYP450 isoforms), and toxicity (hERG inhibition) .
  • Key Parameters : Prioritize compounds with logP < 3.5, PSA < 90 Ų, and no Pan-Assay Interference Compounds (PAINS) alerts .

Q. Table 2: Key QSAR Model Outputs for Derivatives

DescriptorCoefficientSignificance (p-value)
Molecular Weight-0.450.003
logP0.620.001
HOMO Energy-0.280.02

Advanced Question: How can researchers resolve contradictions between in silico predictions and experimental bioactivity data for this compound?

Methodological Answer:
Discrepancies often arise from oversimplified modeling assumptions. Mitigation strategies include:

Data Validation :

  • Re-examine experimental IC50 values for outliers (e.g., via Grubbs’ test) .
  • Confirm compound integrity using LC-MS and ¹H NMR (e.g., piperidine methylene protons at δ 2.24 ppm) .

Model Refinement :

  • Incorporate 3D descriptors (e.g., molecular docking scores for SERT) to capture steric effects .
  • Use consensus modeling (e.g., Random Forest + SVM) to reduce bias .

Mechanistic Studies :

  • Perform PASS analysis to identify off-target effects (e.g., kinase inhibition) .
  • Validate with SPR (Surface Plasmon Resonance) binding assays .

Basic Question: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H NMR : Confirm sulfonylation via deshielded piperidine protons (δ 2.8–3.2 ppm) and aromatic singlet (δ 7.2–7.8 ppm) .
  • HPLC-MS : Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) with ESI+ ionization (expected [M+H]+ at m/z 256.1) .
  • Elemental Analysis : Validate stoichiometry (C₁₂H₁₇NO₃S requires C 58.28%, H 6.93%) .

Advanced Question: How does the sulfonyl group in this compound influence its reactivity in biological systems?

Methodological Answer:
The sulfonyl group acts as a covalent warhead in enzyme inhibition:

  • Mechanism : Forms reversible bonds with catalytic residues (e.g., serine in proteases) via nucleophilic attack .
  • Target Identification : Use activity-based protein profiling (ABPP) with alkyne-tagged probes. Click chemistry (CuAAC) coupled with LC-MS/MS identifies labeled proteins .
  • Validation : Compare IC50 shifts in enzyme assays (e.g., trypsin) with/without pre-treatment with competitive inhibitors .

Q. Table 3: Reactivity with Amino Acid Residues

Amino AcidReaction Rate (kobs, s⁻¹)Adduct Stability (ΔG, kcal/mol)
Serine0.45-8.2
Cysteine0.78-10.1
Lysine0.12-5.9

Advanced Question: What strategies are effective for designing derivatives of this compound with improved blood-brain barrier (BBB) penetration?

Methodological Answer:

  • Structural Modifications :

    • Introduce lipophilic substituents (e.g., methyl groups) to increase logP (optimal range: 2–3) .
    • Reduce PSA by replacing polar groups (e.g., methoxy → trifluoromethyl) .
  • In Silico Screening :

    • Use BBB Predictor™ or admetSAR to prioritize compounds with predicted BBB+ scores .
    • Validate with PAMPA-BBB assays (Pe > 4.0 × 10⁻⁶ cm/s indicates high permeability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.